Product packaging for 3-Chloro-1-nitro-1H-pyrazole(Cat. No.:)

3-Chloro-1-nitro-1H-pyrazole

Cat. No.: B8264727
M. Wt: 147.52 g/mol
InChI Key: RGRCXEAXRRNDOP-UHFFFAOYSA-N
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Description

3-Chloro-1-nitro-1H-pyrazole is a high-value heterocyclic intermediate designed for advanced chemical synthesis and research applications. As a nitrated pyrazole derivative, this compound is part of a class of nitrogen-rich heterocycles that have garnered significant attention in the field of High Energy Density Materials (HEDMs) . The compact and stable pyrazole ring, functionalized with both nitro and chloro groups, offers multiple sites for chemical modification, making it a versatile precursor for developing novel compounds . In pharmaceutical research, pyrazole-based scaffolds are extensively investigated due to their broad therapeutic potential. The structural motif of a nitro- and chloro-substituted pyrazole can serve as a key intermediate in the synthesis of molecules with potential biological activities, which may include antimicrobial, anti-inflammatory, or anticancer properties . The chlorine atom provides an excellent handle for further functionalization via cross-coupling reactions or nucleophilic substitution, allowing researchers to diversify the molecular structure efficiently . Furthermore, in material science, the integration of nitro groups onto a pyrazole ring is a established strategy to enhance density and oxygen balance, which are critical parameters for improving the detonation performance of energetic materials . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClN3O2 B8264727 3-Chloro-1-nitro-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-3-1-2-6(5-3)7(8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRCXEAXRRNDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 3 Chloro 1 Nitro 1h Pyrazole Scaffolds

Reaction Pathways and Intermediates in Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring, a fundamental heterocyclic motif, can be achieved through various synthetic strategies. Mechanistic investigations into these pathways, particularly those leading to substituted pyrazoles like 3-chloro-1-nitro-1H-pyrazole, provide valuable insights into reaction kinetics, regioselectivity, and the nature of transient intermediates.

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrazoles. These reactions typically involve the combination of a three-atom component (TAC) with a two-atom component. In the context of pyrazole synthesis, this often involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a suitable dipolarophile, like an alkyne or an alkene.

Theoretical and experimental studies have explored the [3+2] cycloaddition (32CA) reactions for the formation of nitro-substituted pyrazoles. For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine has been investigated. While the expected product was a Δ²-pyrazoline, the reaction unexpectedly yielded 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole through a spontaneous elimination of chloroform. Molecular Electron Density Theory (MEDT) studies of this reaction indicated that both possible regioisomeric pathways for the [3+2] cycloaddition are kinetically favorable. The formation of a 1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ²-pyrazoline intermediate was found to be more probable. However, the high instability of this intermediate leads to the elimination of CHCl₃, resulting in the final pyrazole product.

The regioselectivity of such cycloadditions is influenced by the electronic properties of the reactants. Conceptual DFT calculations can be used to predict the most favorable reaction pathway by analyzing the electrophilicity and nucleophilicity indices of the reactants. Polar processes, which occur between strong electrophiles and strong nucleophiles, are often favored. For example, the reaction between the highly electrophilic (E)-3,3,3-trichloro-1-nitroprop-1-ene and nucleophilic nitrilimines is classified as a polar process, with the interaction between the most electrophilic center of the nitroalkene and the most nucleophilic center of the nitrilimine determining the regioselectivity of the cycloaddition.

Table 1: Key Intermediates in Cycloaddition Reactions

Reactant 1 Reactant 2 Intermediate Final Product

Michael addition, or conjugate addition, is another powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it plays a significant role in the synthesis of pyrazole derivatives. This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor).

In the context of pyrazole synthesis, aza-Michael additions are particularly relevant. For instance, a base-mediated tandem aza-Michael addition–vinylogous nitroaldol condensation between 3,5-dialkyl 4-nitropyrazoles and alkynyl ketones/aldehydes has been developed to construct N-fused 3-nitropyrazolopyridine derivatives. acs.org This transition-metal-free reaction proceeds through the formation of C-N and C=C bonds in a single step with the elimination of water. acs.org The regioselectivity of this process is generally high with unsymmetrically substituted 4-nitropyrazoles. acs.org

The mechanism of the Michael addition typically involves the generation of a resonance-stabilized carbanion from the Michael donor in the presence of a base. This nucleophile then attacks the β-carbon of the Michael acceptor, forming a new enolate intermediate. Subsequent protonation yields the final adduct. The reaction is thermodynamically controlled and is favored at higher temperatures.

Table 2: Michael Donors and Acceptors in Pyrazole Synthesis

Michael Donor Michael Acceptor Resulting Scaffold
3,5-dialkyl 4-nitropyrazole Alkynyl ketones/aldehydes N-fused 3-nitropyrazolopyridine
Diethyl malonate Methyl vinyl ketone 1,5-dicarbonyl compound

Reactivity of Nitro and Chloro Groups on the Pyrazole Ring

The presence of both a nitro (NO₂) and a chloro (Cl) group on the pyrazole ring significantly influences its chemical reactivity. These substituents modulate the electron density distribution within the ring, affecting its susceptibility to electrophilic and nucleophilic attacks, as well as dictating the course of reduction, substitution, and rearrangement reactions.

The pyrazole ring itself is an electron-rich heterocyclic system. Generally, the C4 position is nucleophilic, while the C3 and C5 positions are electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. wikipedia.org The introduction of a strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. Conversely, the chloro group, being an electron-withdrawing group through induction but a weak π-donor through resonance, also influences the ring's reactivity.

In this compound, the nitro group at the 1-position and the chloro group at the 3-position significantly alter the electronic landscape of the pyrazole ring. The N-nitro group acts as a strong electron-withdrawing group, reducing the electron density of the entire ring system. The chloro group at the C3 position also withdraws electron density via its inductive effect. This combined electron withdrawal makes the pyrazole ring highly electron-deficient. Consequently, the ring is generally deactivated towards electrophilic substitution. The C4 and C5 positions, while still possessing some nucleophilic character inherent to the pyrazole ring, will be significantly less reactive towards electrophiles compared to an unsubstituted pyrazole.

Conversely, the electron-deficient nature of the this compound ring makes it more susceptible to nucleophilic attack. The C3 and C5 positions are the most likely sites for nucleophilic attack due to the strong inductive effect of the attached chloro and the influence of the N-nitro group. The C3 carbon, directly bonded to the electronegative chlorine atom, is a prime target for nucleophilic substitution.

The nitro and chloro groups on the pyrazole ring are both susceptible to various chemical transformations. The selective reduction of the nitro group in the presence of a chloro substituent is a common and important reaction.

Reduction Reactions: The reduction of nitro groups can lead to a variety of products, including amines, hydroxylamines, and azo compounds, depending on the reducing agent and reaction conditions. masterorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method for reducing nitro groups to amines. masterorganicchemistry.com However, care must be taken as some catalytic systems can also lead to the hydrodehalogenation of the chloro substituent. For substrates with halogen substituents, Raney nickel is often preferred over Pd/C to avoid dehalogenation. masterorganicchemistry.com Other reagents such as iron, zinc, or tin(II) chloride in acidic media can also be employed for the selective reduction of nitro groups. masterorganicchemistry.com

Substitution Reactions: The chloro group at the C3 position of the pyrazole ring is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the N-nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the chloride ion by various nucleophiles. Nucleophilic substitution reactions on N-nitropyrazoles have been reported, where the nitro group itself can act as a leaving group. However, in the case of this compound, the chloride is the more conventional leaving group.

The reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of copper salts leads to both 4-arylamino and 4-hydroxy substituted products, demonstrating the susceptibility of halogenated nitropyrazoles to nucleophilic substitution.

Nitro group rearrangements on the pyrazole ring are known phenomena, with the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles being a key example. This intramolecular rearrangement typically leads to the formation of 3-nitropyrazoles and is a common synthetic route to these compounds. acs.orgwikipedia.org The mechanism of this thermal rearrangement is believed to proceed through a acs.orgmasterorganicchemistry.com sigmatropic shift of the nitro group.

Another type of reaction involving the pyrazole ring and a nitro group is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This has been observed in the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net In this process, the nucleophile adds to an electrophilic carbon of the pyrazole ring, leading to ring opening. Subsequent recyclization results in a rearranged product. While not a direct rearrangement of the nitro group itself, this mechanism highlights the complex transformations that nitropyrazole systems can undergo. The ANRORC mechanism provides an alternative pathway for the formation of substituted pyrazoles that might not be accessible through direct substitution reactions. wikipedia.org

A novel Hofmann-type rearrangement has also been reported in the synthesis of a fused energetic structure, 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] acs.orgwikipedia.orgadichemistry.comtriazin-4-one, starting from a nitropyrazole derivative. adichemistry.com This demonstrates that the pyrazole ring can serve as a scaffold for complex rearrangements leading to novel heterocyclic systems.

Table 3: Mentioned Compounds

Compound Name
This compound
(E)-3,3,3-trichloro-1-nitroprop-1-ene
N-(4-bromophenyl)-C-arylnitrylimine
1-(4-bromophenyl)-3-phenyl-5-nitropyrazole
1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ²-pyrazoline
3,5-dialkyl 4-nitropyrazole
Alkynyl ketones
Alkynyl aldehydes
N-fused 3-nitropyrazolopyridine
4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid
3-methyl-1,4-dinitro-1H-pyrazole

Tautomerism and its Influence on Reactivity and Synthetic Strategies in Pyrazoles

Pryazoles that are not substituted at either of the nitrogen atoms can exist as two different tautomers. This is a phenomenon that can affect their reactivity and can have an impact on synthetic strategies. nih.gov The position of the mobile proton can be influenced by the electronic properties of the substituents on the pyrazole ring. nih.gov

For 3(5)-substituted pyrazoles, the equilibrium between the two annular tautomers is a key consideration. In the case of pyrazoles bearing a nitro group, which is strongly electron-withdrawing, the tautomeric preference is dictated by the desire to move the lone pair of the pyrazole ring's nitrogen atom further away from this group. nih.gov Consequently, for a compound like this compound, the tautomer where the nitro group is at position 3 and the chlorine atom is at position 5 (5-chloro-3-nitro-1H-pyrazole) would be expected to be less favored than the 3-chloro-5-nitro-1H-pyrazole tautomer. This preference has been observed in related systems, such as in methyl 3-nitro-1H-pyrazole-5-carboxylate, where the tautomer with the ester group at position 5 is the one present in the crystal state. nih.gov

This tautomeric equilibrium has significant implications for the reactivity of the pyrazole ring. The pyrazole scaffold possesses both nucleophilic and electrophilic centers. mdpi.com The N1 and N2 atoms and the C4 position are typically nucleophilic, while the C3 and C5 positions are electrophilic. mdpi.com The specific tautomer present in a reaction mixture will therefore dictate the available sites for electrophilic or nucleophilic attack.

Synthetic strategies must account for this tautomerism to achieve the desired regioselectivity. For instance, when planning an N-alkylation, the reaction may yield a mixture of 1,3- and 1,5-disubstituted products if both tautomers are present. To control the outcome, one might employ protecting groups to "fix" the pyrazole in a single tautomeric form before carrying out the desired reaction. Alternatively, the reaction conditions (solvent, temperature, pH) can sometimes be manipulated to favor one tautomer over the other, thereby influencing the product distribution. The choice of solvent can be particularly important, as intermolecular interactions and the polarity of the environment can influence the tautomeric equilibrium. nih.gov

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

Modern analytical and computational methods are indispensable for elucidating the complex mechanisms of reactions involving pyrazole scaffolds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-Transform Infrared (FT-IR) spectroscopy, coupled with computational modeling, provide deep insights into the structures of intermediates and transition states, as well as the energetics of reaction pathways.

Spectroscopic techniques are powerful tools for identifying the predominant tautomeric forms of pyrazoles in different states. nih.gov

NMR Spectroscopy: 1H, 13C, and 15N NMR are used to study tautomeric equilibria in solution. nih.gov By analyzing chemical shifts and coupling constants, and in some cases, by performing variable-temperature NMR experiments, it is possible to determine the ratio of different tautomers present. For example, in cases of rapid tautomerization, the observed NMR signals will be an average of the signals for the individual tautomers. Lowering the temperature can slow down the proton exchange, allowing for the observation of separate signals for each tautomer. fu-berlin.de

X-ray Crystallography: This technique provides unambiguous information about the solid-state structure of a compound, including the precise location of the proton on the pyrazole ring. nih.gov This allows for the definitive identification of the tautomer present in the crystalline form. nih.gov

FT-IR Spectroscopy: Infrared spectroscopy can also be used to study tautomerism by observing the characteristic vibrational frequencies of different functional groups in each tautomer. nih.gov For example, the N-H stretching frequency can provide clues about the tautomeric form.

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for studying reaction mechanisms. Theoretical calculations can be used to:

Predict the relative stabilities of different tautomers and how these are influenced by substituents and the solvent. nih.gov

Model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products.

Gain insights into the electronic structure of the molecules involved and how this influences their reactivity.

By combining the data from these advanced techniques, a comprehensive picture of the reaction mechanism can be developed, leading to a deeper understanding of the factors that control the reactivity of this compound and related compounds.

ANRORC Mechanisms in Nitropyrazole Reactivity

A particularly interesting and complex reaction mechanism that can be observed in the chemistry of nitro-substituted nitrogen heterocycles is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway provides an alternative to standard nucleophilic aromatic substitution (SNAr) and can lead to products that might not be expected from a direct substitution reaction.

The ANRORC mechanism has been proposed for the reactions of dinitropyrazoles with certain nucleophiles. researchgate.net A plausible ANRORC pathway for a reaction involving a nitropyrazole like this compound with a nucleophile (Nu-) can be conceptualized as follows:

Addition of the Nucleophile: The reaction is initiated by the nucleophilic attack on one of the electrophilic carbon atoms of the pyrazole ring, for instance, the C5 position. This leads to the formation of a σ-complex intermediate.

Ring Opening: The pyrazole ring in the σ-complex then undergoes cleavage. This is often the rate-determining step and is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the resulting open-chain intermediate.

Ring Closure: The open-chain intermediate can then undergo a ring closure to form a new heterocyclic ring. This step may involve the displacement of a leaving group, such as the chloride ion in the case of this compound.

The final product of an ANRORC reaction can be a rearranged isomer of the product that would be formed via a direct SNAr mechanism. For example, in the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, a mixture of 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles was obtained, which was explained by a proposed ANRORC mechanism. researchgate.net This demonstrates that the nucleophilic attack can occur at both the C3 and C5 positions of the pyrazole ring. researchgate.net

The operation of an ANRORC mechanism can be confirmed through various experimental techniques, including isotopic labeling studies. By labeling one of the nitrogen atoms of the pyrazole ring with 15N, it is possible to track its position throughout the reaction. If the label is found in a different position in the final product, it provides strong evidence for a ring-opening and ring-closure sequence. wikipedia.org

Understanding the potential for ANRORC mechanisms is crucial for predicting the outcome of nucleophilic substitution reactions on the this compound scaffold and for designing synthetic strategies that can selectively favor either the SNAr or the ANRORC pathway to access different classes of products.

Computational Chemistry and Theoretical Studies of Nitro and Halopyrazole Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within nitro- and halopyrazole systems. These computational methods provide insights that complement experimental data, offering a deeper understanding of molecular properties.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structures of pyrazole (B372694) derivatives, including those with nitro and halogen substituents. researchgate.netresearchgate.net DFT calculations are employed to determine optimized molecular geometries, predict electronic properties, and analyze the reactivity of these compounds. researchgate.netresearchgate.net For instance, DFT studies on nitropyrazole derivatives help in understanding tautomeric equilibria, where the electron-withdrawing nature of the nitro group stabilizes the 1H-tautomer.

In the study of compounds like 4-chloro-3,5-dinitro- and 3,4,5-trinitropyrazoles, DFT methods (specifically B3LYP/6-31G*) have been used to calculate their three-dimensional and electronic structures. researchgate.net These calculations are crucial for examining the reasons behind the unique reactivity of these molecules, such as the selective substitution of the nitro group. researchgate.net The charge distribution within the pyrazole ring, as calculated by DFT, helps to explain why certain positions are more susceptible to nucleophilic or electrophilic attack. researchgate.net For example, in the anion of 3,4,5-trinitropyrazole, calculations have shown that nucleophilic substitution is likely to occur at the C-4 position. researchgate.net

Furthermore, DFT calculations have been applied to analyze the electronic properties of related compounds, such as 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, revealing details like the HOMO-LUMO gap and molecular electrostatic potential, which are key indicators of chemical reactivity. smolecule.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Various combinations are often evaluated to find the one that best reproduces experimental data for a given class of molecules.

For nitropyrazoles, a comparative study of different functionals and basis sets, including HF/6-311++G(d,p), B3P86/6-311++G(d,p), B3LYP/6-311++G(d,p), and B3LYP/aug-cc-pVDZ, has been conducted. acrhem.org It was found that the B3LYP functional combined with the aug-cc-pVDZ basis set provided results for vibrational frequencies that were in superior agreement with experimental data compared to other tested combinations. acrhem.org

In the study of 3(5)-substituted pyrazoles, the B3LYP functional with the 6-311++G(d,p) basis set has been used to investigate tautomeric stability. mdpi.com This level of theory has been shown to be effective for studying fairly large organic molecules, providing a good balance between computational cost and accuracy. uantwerpen.be For the calculation of vibrational frequencies, it is common practice to apply a scaling factor to the results obtained from DFT calculations to achieve better agreement with experimental values. uantwerpen.be For example, a scaling factor of 0.9613 has been uniformly applied to wavenumbers calculated with the B3LYP functional. uantwerpen.be

The selection of the basis set can also influence the predicted geometry. For instance, calculations on 4-chloro-3,5-dinitro- and 3,4,5-trinitropyrazoles were performed using the B3LYP/6-31G* (3-21G) methods. researchgate.net While the use of a larger basis set like 6-31G(d) did not lead to significant changes in the electronic and geometric parameters for trinitropyrazoles, it is a factor that researchers must consider. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict various spectroscopic properties of molecules, providing a powerful tool for the interpretation of experimental spectra.

Theoretical calculations of vibrational frequencies are crucial for the assignment of bands observed in experimental Infrared (IR) and Raman spectra. DFT methods are widely used for this purpose. acrhem.org A study on pyrazole and its mononitro derivatives involved recording their solid-state IR and Raman spectra and performing ab initio computations of vibrational frequencies using the Gaussian 03 program. acrhem.org The calculations were carried out at the HF/6-311++G(d,p), B3P86/6-311++G(d,p), B3LYP/6-311++G(d,p), and B3LYP/aug-cc-pVDZ levels. acrhem.org The calculated stretching frequencies were found to be in good agreement with the experimental ones, with the B3LYP/aug-cc-pVDZ level of theory providing superior results. acrhem.org

The assignment of calculated wavenumbers is often facilitated by visual representations of vibrational modes using programs like GAUSSVIEW. esisresearch.org The potential energy distribution (PED) is also calculated to provide a detailed assignment of the normal modes of vibrations. esisresearch.org

For nitro compounds, the NO2 stretching vibrations are typically located in the region of 1550–1300 cm⁻¹. esisresearch.org For a substituted nitrobenzene, calculations gave NO2 stretching vibrations at 1415, 1391, 1374, and 1352 cm⁻¹, which corresponded to experimental bands at 1398, 1347 cm⁻¹ in the IR spectrum and 1387 cm⁻¹ in the Raman spectrum. esisresearch.org The C-Cl stretching vibration is typically observed in the range of 550-850 cm⁻¹. scirp.org

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Nitro-containing Compound

Vibrational Mode Experimental IR Experimental Raman Theoretical (SDD)
NO₂ Stretching 1398, 1347 1387 1415, 1391, 1374, 1352
CH₂ Symmetric Stretching 2949 2973 2966
CH₂ Scissoring 1428 1433 1438
CH₂ Wagging 1282 - 1288
CH₂ Twisting 1233 1237 1239

Data sourced from a study on 5-nitro-2-(4-nitrobenzyl) benzoxazole. esisresearch.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations has become a common practice in structural elucidation. nsf.gov The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. researchgate.net

DFT calculations of ¹H and ¹³C NMR chemical shifts have been performed for pyrazole derivatives. nih.gov For instance, in a study of pyrazole and 3,5-dimethyl pyrazole, the ¹³C and ¹H NMR chemical shifts were calculated and compared with experimental values, showing good agreement. nih.gov

However, it is acknowledged that empirical predictions of proton chemical shifts based on 2D structures may not always be reliable due to conformational effects in three-dimensional space. acs.org Discrepancies between predicted and experimental chemical shifts can indicate specific intramolecular interactions, such as the shielding of a proton. acs.org For complex molecules, a combination of experimental NMR data and quantum mechanics-refined conformational ensembles can provide a more accurate determination of the solution-state structure. acs.org

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shift (ppm) for a Pyrazole Proton

Method Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
2D Empirical Algorithm 5.8 4.8
Quantum Mechanics (bioactive conformation) 4.8 4.8

Data sourced from a study on a Mcl-1 inhibitor. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. windows.netphyschemres.org This approach allows for the characterization of excited states and electronic transitions. esisresearch.org

TD-DFT calculations have been used to simulate the UV-Vis spectra of various heterocyclic compounds. researchgate.net For a synthesized pyrazoline derivative, TD-DFT at the B3LYP/6-311++G(d,p) level was used to explore its electronic spectral properties in the gas phase and in different solvents. physchemres.org The theoretical absorption wavelengths showed acceptable agreement with the experimental UV-Vis spectra. physchemres.org The effect of solvent polarity on the absorption wavelength can also be investigated using these methods. physchemres.org

For example, in a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the theoretical UV-Vis absorption spectrum was calculated in the gas phase, as well as in dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO) solvents. physchemres.org The results were then compared to the experimental spectra recorded in DCM and DMSO. physchemres.org

Table 3: Theoretical and Experimental UV-Vis Absorption Wavelengths (nm) for a Pyrazoline Derivative

Phase/Solvent Theoretical λmax (nm) Experimental λmax (nm)
Gas Phase 279.54 -
Dichloromethane (DCM) 276.81 -
Dimethyl Sulfoxide (DMSO) 275.69 -

Data sourced from a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. physchemres.org

Reactivity and Energetic Properties Prediction

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the reactivity and energetic properties of pyrazole derivatives, including 3-Chloro-1-nitro-1H-pyrazole. These theoretical approaches provide insights into the molecule's behavior in chemical reactions.

The electrophilicity index (ω) and nucleophilicity index (N) are key descriptors derived from conceptual DFT. beilstein-journals.org Chemical hardness, a measure of resistance to change in electron distribution, is inversely related to reactivity; a smaller chemical hardness value implies higher reactivity. researchgate.net For some pyrazole derivatives, a low chemical hardness value suggests that charge transfer occurs readily within the molecule. researchgate.netresearchgate.net

ParameterValue (eV)Interpretation
Chemical Hardness (η)LowHigh reactivity and polarizability. researchgate.net
Electrophilicity Index (ω)HighStrong electron-accepting capability. researchgate.net
Nucleophilicity Index (N)LowPoor electron-donating capability.

These indices collectively suggest that nitro- and halopyrazoles are generally reactive molecules with a pronounced ability to accept electrons.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netclockss.org For a derivative, 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}-pyridine, the HOMO-LUMO energy gap was calculated to be small, indicating its reactive nature. clockss.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.combohrium.com In nitropyrazoles, the regions around the nitro group are typically characterized by a negative electrostatic potential (red areas), making them susceptible to electrophilic attack, while positive potential regions (blue areas) indicate sites for nucleophilic attack. mdpi.comacrhem.orgacs.orgresearchgate.netnih.govnih.gov For instance, in a study of 4-chloro-1H-pyrazole, MEP analysis showed that negative electrostatic potentials are indicative of nucleophilic attraction, while positive potentials suggest electrophilic attraction. researchgate.net

ParameterFindingImplication
HOMO EnergyRelated to ionization potential. clockss.orgIndicates electron-donating regions.
LUMO EnergyRelated to electron affinity. clockss.orgIndicates electron-accepting regions.
HOMO-LUMO GapSmallHigh chemical reactivity and low kinetic stability. clockss.org
MEPNegative potential near the nitro group.Site for electrophilic attack. acrhem.org
MEPPositive potential near hydrogen atoms.Site for nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and interactions between orbitals. It is used to understand charge transfer, hyperconjugative interactions, and the stabilization of molecular structures. researchgate.net For example, in a study of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, NBO analysis revealed hyperconjugative interactions that stabilize the pyrazole ring. This type of analysis can elucidate the electron-withdrawing effects of substituents like chloro and nitro groups, which significantly influence the molecule's reactivity. The investigation of donor-acceptor interactions through NBO analysis helps in understanding intermolecular charge transfer. researchgate.net

Solvent Effects and Proton Transfer Mechanisms in Pyrazole Systems

The solvent environment can significantly influence the structure, stability, and reactivity of pyrazole derivatives, particularly in processes like proton transfer. mdpi.comencyclopedia.pub Theoretical studies have shown that solvent molecules, especially polar protic solvents like water, can facilitate intermolecular proton transfer by lowering the activation energy barrier. mdpi.comencyclopedia.pubresearchgate.netias.ac.in For instance, water molecules can act as a bridge, mediating the transfer of a proton between the nitrogen atoms of the pyrazole ring. mdpi.comresearchgate.net The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can also modulate the acidity of the NH group and influence the dynamics of proton transfer. encyclopedia.pub In some cases, proton transfer can occur through self-association of pyrazole molecules into dimers or trimers, particularly in the gas phase or in non-polar solvents. mdpi.com

Intermolecular Interactions and Crystal Packing from Computational Methods

Computational methods are essential for understanding the non-covalent interactions that govern the three-dimensional arrangement of molecules in a crystal, known as crystal packing. nih.govresearchgate.netchemrxiv.org These interactions, which include hydrogen bonds and van der Waals forces, determine the physical properties of the solid state.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1 Nitro 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 3-chloro-1-nitro-1H-pyrazole, the chemical shifts of the pyrazole (B372694) ring protons are influenced by the substituents. For instance, in 3-nitro-1-propyl-1H-pyrazole, the protons on the pyrazole ring appear as doublets at δ 7.47 ppm and δ 6.90 ppm. sci-hub.st The methyl group protons attached to the pyrazole nitrogen in compounds like 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically resonate as a singlet between δ 4.0 and 4.5 ppm due to the deshielding effect of the adjacent nitrogen atom. smolecule.com

CompoundSolventChemical Shift (δ ppm) and Multiplicity
3-Nitro-1-propyl-1H-pyrazoleCDCl₃7.47 (d, 1H), 6.90 (d, 1H), 4.18 (t, 2H), 1.92-2.00 (m, 2H), 0.95 (t, 3H) sci-hub.st
1-Isopropyl-3-nitro-1H-pyrazoleCDCl₃7.50 (d, 1H), 7.05 (d, 1H), 4.56 (t, 2H), 1.93-1.98 (m, 2H), 0.95 (t, 3H) sci-hub.st
3-Nitro-1-(4-nitrophenyl)-1H-pyrazoleDMSO-d₆8.99 (d, 1H), 8.43 (d, 2H), 8.22 (d, 2H), 7.44 (d, 1H) sci-hub.st

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. In 3-nitro-1-propyl-1H-pyrazole, the carbon atoms of the pyrazole ring show signals at δ 155.7, 132.0, and 102.8 ppm. sci-hub.st The position of the nitro group significantly influences the chemical shifts of the pyrazole ring carbons. For example, in 3-nitro-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole carbons resonate at δ 157.6, 133.2, and 105.8 ppm. sci-hub.st

CompoundSolventChemical Shift (δ ppm)
3-Nitro-1-propyl-1H-pyrazoleCDCl₃155.7, 132.0, 102.8, 55.5, 23.5, 10.9 sci-hub.st
1-Isopropyl-3-nitro-1H-pyrazoleCDCl₃137.7, 131.6, 106.7, 54.7, 23.4, 10.9 sci-hub.st
3-Nitro-1-(4-nitrophenyl)-1H-pyrazoleDMSO-d₆157.6, 146.8, 143.0, 133.2, 125.8, 120.4, 105.8 sci-hub.st

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectra of nitropyrazole derivatives show characteristic absorption bands. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1550–1500 cm⁻¹ and 1370–1330 cm⁻¹, respectively. For 3-nitropyrazole, these bands are observed at 1520 and 1351 cm⁻¹. acrhem.org The C-Cl stretching vibration in chloro-substituted pyrazoles is generally found in the 800–600 cm⁻¹ region. Raman spectroscopy provides complementary information, often showing strong bands for the pyrazole ring breathing mode. For instance, in pyrazole, the ring breathing mode is observed at 985 cm⁻¹.

Functional GroupIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)
Nitro (NO₂) asymmetric stretch1550–1500
Nitro (NO₂) symmetric stretch1370–1330
C-Cl stretch800–600 750-700 uantwerpen.be
Pyrazole ring breathing~985

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 189. smolecule.com A primary fragmentation pathway for such compounds involves the loss of the chlorine atom, leading to a stable acylium ion. smolecule.com Further fragmentation can occur through the loss of the nitro group as either nitric oxide (NO) or nitrogen dioxide (NO₂). smolecule.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, was determined to be monoclinic. nih.gov The analysis of another derivative, 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, revealed a crystal system with the space group Pbca. bohrium.com Such studies show that the pyrazole ring is typically planar. nih.gov Intermolecular interactions, such as C–H⋯O hydrogen bonds and van der Waals forces, are often observed, which stabilize the crystal lattice.

CompoundCrystal SystemSpace GroupKey Structural Features
3-Chloro-1-methyl-5-nitro-1H-indazoleMonoclinicP2₁/cEssentially planar indazole system. nih.gov
3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazoleOrthorhombicPbcaWeak intramolecular C–H⋯O hydrogen bond; structure dominated by weak O⋯π and O⋯O contacts. bohrium.com
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehydeMonoclinicP2₁/cPyrazole ring is nearly planar; dihedral angle between pyrazole and furan (B31954) rings is 86.45°.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For nitropyrazole derivatives, this technique provides invaluable information on the molecular geometry, including the planarity of the pyrazole ring and the orientation of its substituents.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of bond lengths, bond angles, and torsion angles from X-ray diffraction data offers a quantitative understanding of the molecular structure. In nitropyrazole derivatives, the electron-withdrawing nature of the nitro group can subtly influence these parameters.

For the anion of a related compound, hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole, the bond lengths within the pyrazole ring are as follows: C1–C2 is 1.391 Å, C2–C3 is 1.398 Å, C3–N3 is 1.368 Å, N3–N4 is 1.345 Å, and C1–N4 is 1.337 Å. acs.org The C1–N5 bond to the nitro group is 1.436 Å, which is slightly shorter than a typical C–N single bond. acs.org These values are within the normal range for pyrazole rings and indicate the aromatic character of the heterocyclic system. acs.org

Torsion angles are crucial for describing the orientation of substituents relative to the pyrazole ring. For instance, in some nitropyrazole structures, the nitro groups can be twisted out of the ring plane due to steric hindrance, with torsion angles reported to be as high as 23° and between 79° to 86°. d-nb.info In a hydrazonoyl chloride derivative, the C(6)-C(1)-N(7)-N(8) dihedral angle was found to be 2.6(3)°, indicating a near-planar arrangement. mdpi.com Similarly, in a structurally related hydrazone, the pyrazole ring forms dihedral angles of 23.39° and 36.16° with attached phenyl and tolyl groups, respectively.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, which play a critical role in the stability and physical properties of the solid. For nitropyrazole derivatives, hydrogen bonding, halogen bonding, and π-π stacking are significant interactions. libretexts.orglibretexts.org

Hydrogen bonds are a predominant feature in the crystal packing of many pyrazole derivatives. mdpi.com The pyrazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the pyridine-like nitrogen atom), allowing for the formation of various hydrogen-bonded assemblies such as dimers, trimers, and catemers. mdpi.com The nitro group provides additional hydrogen bond acceptor sites. In the crystal structures of related compounds, N-H···O and C-H···O interactions are commonly observed. d-nb.infonih.gov For example, N-H···O contacts in some nitropyrazoles have lengths between 2.88 and 3.11 Å. d-nb.info

In addition to hydrogen bonding, other weak interactions such as dispersion forces are essential, particularly in complexes with other molecules. acs.org The packing of nitropyrazoles can follow two general patterns: one based on trimers forming sheets that may distort into helices, and another involving dimers that pack into sheets. fu-berlin.de The specific packing motif is often controlled by the substituents at the C3 and C5 positions. fu-berlin.de The presence of a chlorine atom can introduce halogen bonding as another factor influencing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For nitropyrazole derivatives, the electronic spectra are characterized by absorption bands corresponding to π-π* and n-π* transitions.

In a series of newly synthesized halogenoaminopyrazole derivatives, the electronic spectra recorded in ethanol (B145695) showed characteristic absorption bands. nih.gov For one series of compounds, two characteristic bands were observed in the ranges of 334–520 nm and 238–323 nm, which were assigned to π-π* transitions. nih.gov Another series exhibited a characteristic band in the 428–564 nm range, also attributed to π-π* transitions. nih.gov The study of isomeric nitropyrazoles has shown that the long-wave absorption band in their UV spectra is sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net The nature of the solvent can influence the energy of the electronic transitions, leading to shifts in the absorption maxima. researchgate.net

Other Advanced Spectroscopic Techniques (e.g., Terahertz Time-Domain Spectroscopy)

Beyond conventional spectroscopic methods, advanced techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) provide deeper insights into the low-frequency vibrational modes of molecules, which are often associated with intermolecular interactions and collective motions in the crystal lattice. nih.gov

THz-TDS has been successfully applied to study energetic materials, including nitropyrazole derivatives. researchgate.netresearchgate.net For 3,4,5-trinitro-1H-pyrazole, THz-TDS studies in the 0.1 to 3.5 THz range have been used to determine its optical and dielectric properties, such as the refractive index and absorption coefficient. researchgate.net The refractive index was found to vary between 1.5 and 2.0, while the absorption coefficient ranged from 10 to 400 cm⁻¹ in this frequency range. researchgate.net Density Functional Theory (DFT) calculations are often used in conjunction with experimental THz spectra to assign the observed vibrational modes. researchgate.net These studies help in understanding the role of intermolecular vibrations and can provide a "fingerprint" spectrum for the identification of these compounds. nih.govresearchgate.net

Chemical Transformations and Derivatization Strategies of 3 Chloro 1 Nitro 1h Pyrazole

Functional Group Interconversions on the Pyrazole (B372694) Ring

The chloro and nitro groups on the 3-chloro-1-nitro-1H-pyrazole ring are amenable to various functional group interconversions, which are fundamental for creating new derivatives with altered chemical properties and potential applications.

The reduction of the N-nitro group to an amino group is a pivotal transformation, as it not only changes the electronic properties of the pyrazole ring but also provides a handle for further functionalization. While direct reduction of this compound is not extensively documented, the reduction of similar nitro-substituted pyrazoles is well-established. Common methodologies for the reduction of aromatic and heteroaromatic nitro compounds are expected to be applicable.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) or Raney nickel catalyst are effective. For instance, the reduction of a related compound, 4-nitropyrazole, is achieved using hydrogen gas and a palladium catalyst. Another common approach involves the use of metals in an acidic medium, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. These methods are generally chemoselective for the nitro group, leaving other functional groups like the chloro substituent intact, although dehalogenation can sometimes occur with catalytic hydrogenation.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Conditions Comments
H₂/Pd-C Methanol (B129727) or Ethanol (B145695), Room Temperature Highly efficient, but may cause dehalogenation.
H₂/Raney Nickel Ethanol, Room Temperature Alternative to Pd/C, sometimes with better selectivity for preserving halogens.
SnCl₂·2H₂O Concentrated HCl, Ethanol A classic and reliable method for nitro group reduction.
Fe/HCl or Fe/NH₄Cl Water/Ethanol, Reflux Cost-effective and widely used in industrial processes.

The resulting 3-chloro-1H-pyrazol-1-amine would be a versatile intermediate for subsequent reactions.

The chlorine atom at the C3 position of the pyrazole ring is susceptible to nucleophilic substitution, particularly due to the electron-withdrawing nature of the pyrazole ring itself and the N-nitro group, which further activates the ring towards nucleophilic attack. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a powerful tool for introducing a variety of functional groups.

Table 2: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Expected Product
Alkoxide Sodium methoxide (B1231860) (NaOMe) 3-Methoxy-1-nitro-1H-pyrazole
Amine Ammonia (NH₃), Primary/Secondary Amines 3-Amino-1-nitro-1H-pyrazole derivatives

It is important to note that the N-nitro group itself can sometimes act as a leaving group in nucleophilic substitution reactions on N-nitropyrazoles, leading to the formation of N-substituted pyrazoles.

Alkylation and Arylation of Pyrazole Nitrogen Atoms

Alkylation and arylation of the pyrazole nitrogen atoms are common strategies to introduce organic moieties, which can significantly influence the compound's physical and chemical properties. In the case of this compound, these reactions would typically be performed after the removal of the N-nitro group to expose the N-H for substitution.

N-alkylation of pyrazoles is often achieved by reacting the N-H pyrazole with an alkyl halide in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N). An alternative, milder method involves an acid-catalyzed reaction with trichloroacetimidate (B1259523) electrophiles. For unsymmetrical pyrazoles, a mixture of regioisomers can be formed, with the substitution pattern often influenced by steric factors.

N-arylation of pyrazoles can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. For instance, the palladium-catalyzed arylation of nitropyrazoles with aryl tosylates has been reported. These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The regioselectivity of the arylation is often directed by the electronic effects of the substituents on the pyrazole ring.

Table 3: Representative Alkylation and Arylation Reactions of Pyrazoles

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, K₂CO₃, DMF N-Alkyl-3-chloropyrazole
N-Alkylation Alcohol, Acid catalyst (e.g., H₂SO₄) N-Alkyl-3-chloropyrazole
N-Arylation Aryl halide, Pd catalyst, Ligand, Base N-Aryl-3-chloropyrazole

Introduction of Complex Substituents

Beyond simple functional group interconversions, more complex substituents can be introduced to the this compound framework to access molecules with specialized properties.

The introduction of polynitromethyl groups, such as the trinitromethyl group, is a strategy often employed in the synthesis of energetic materials. While a direct method for the polynitromethylation of this compound is not described, related transformations on other nitropyrazoles suggest potential synthetic routes. One approach could involve the reaction of a suitable pyrazole precursor with tetranitromethane or a similar electrophilic nitrating agent.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. For pyrazoles with an available N-H proton, the pyrazole nitrogen can act as the nucleophile, attacking the in situ formed iminium ion to yield N-aminomethylated pyrazoles. This reaction would be applicable to the 3-chloro-1H-pyrazole scaffold after the removal of the N-nitro group. The reaction is typically carried out in a protic solvent like ethanol or water and can be acid- or base-catalyzed.

Table 4: General Mannich Reaction for Pyrazoles

Pyrazole Substrate Amine Aldehyde Product
3-Chloro-1H-pyrazole Dimethylamine Formaldehyde 1-((Dimethylamino)methyl)-3-chloro-1H-pyrazole

This reaction provides a straightforward method for introducing aminomethyl groups onto the pyrazole nitrogen, which can serve as building blocks for more complex molecules.

Advanced Applications of 3 Chloro 1 Nitro 1h Pyrazole As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Scaffolds

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal and materials chemistry. nih.govias.ac.in 3-Chloro-1-nitro-1H-pyrazole, with its reactive sites, is an adept building block for creating more complex, often fused, heterocyclic systems. The chlorine atom can be displaced through nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. These functionalities enable its integration into larger, polycyclic frameworks such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The synthesis of such fused systems is of significant interest due to their diverse biological and physicochemical properties. chim.it The strategic placement of the chloro and nitro groups on the pyrazole ring allows chemists to perform sequential reactions, building molecular complexity in a controlled manner to access a variety of heterocyclic structures. researchgate.netgoogle.com

Synthesis of Intermediates for Organic Molecules

As a synthetic intermediate, this compound provides access to a range of functionalized pyrazoles. The inherent reactivity of the molecule allows for modifications that produce valuable intermediates for further synthesis. guidechem.com For instance, the chlorine atom can be substituted by various nucleophiles to introduce different functional groups, and the nitro group can be transformed into other functionalities. This adaptability makes it an important precursor in multi-step syntheses. guidechem.com

One of the most significant applications of chloro-pyrazole derivatives is in the synthesis of polynitrated pyrazoles, which are precursors to energetic materials. Specifically, compounds like 4-chloropyrazole can be nitrated to produce 4-Chloro-3,5-dinitropyrazole. researchgate.net This dinitro derivative is a key intermediate itself, as the chloro group is highly activated towards nucleophilic substitution, allowing for the synthesis of a wide range of 3,5-dinitropyrazole derivatives. researchgate.netrsc.org The synthesis of 3,4-dinitropyrazole (DNP) often proceeds through intermediates derived from 3-Nitro-1H-pyrazole, highlighting the importance of nitrated pyrazoles in this chemical space. guidechem.comnih.gov

Contribution to the Development of High-Energy Density Materials

Nitrated pyrazole derivatives are a cornerstone in the research and development of high-energy density materials (HEDMs). nih.gov Their high nitrogen content, positive heats of formation, and potential for high density contribute to excellent detonation performance. nih.govresearchgate.net While simple mononitropyrazoles have relatively low energy, they serve as crucial intermediates for more powerful explosives. nih.gov

The introduction of multiple nitro groups, often facilitated by starting with a functionalized pyrazole like a chloro-nitropyrazole, leads to compounds with significantly enhanced energetic properties. For example, derivatives synthesized from precursors like 4-Chloro-3,5-dinitropyrazole have been evaluated as insensitive explosives. researchgate.netresearchgate.net The ultimate goal is to create materials that can replace traditional explosives like HMX and RDX by offering comparable or superior performance with improved thermal stability and lower sensitivity to shock and friction. nih.gov

Below is a table comparing the detonation properties of energetic materials derived from nitropyrazole scaffolds with the benchmark explosive, RDX.

CompoundDensity (g cm⁻³)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)Reference
RDX1.80879534.9 rsc.org
3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole1.90912437.2 rsc.org
A Dinitropyrazole Derivative (Compound 2)-926838.58 nih.gov
A Pyrazole-Triazole Hybrid (Compound 1)-928434.74 nih.gov

Data for nitropyrazole derivatives are for advanced materials synthesized from pyrazole-based precursors.

Use in Materials Science for Advanced Materials and Dyes

The pyrazole structure is a versatile component in materials science. The ability to functionalize the pyrazole ring allows for the tuning of electronic and optical properties, making pyrazole derivatives suitable for applications in advanced materials. While specific examples starting directly from this compound are not extensively detailed, the broader class of functionalized pyrazoles is utilized in the design of coordination complexes and functional materials. chim.it The electronic characteristics of the pyrazole ring, modified by substituents like nitro and chloro groups, can be exploited to create novel dyes and pigments.

Building Blocks for Fluorescent Probes

Pyrazole derivatives are recognized for their utility as scaffolds in the development of fluorescent molecules. nih.gov The pyrazole ring is a component of various luminescent and fluorescent agents. nih.gov Small-molecule fluorophores are essential tools in chemical biology, and their synthesis often relies on a set of core heterocyclic scaffolds, including pyrazoles. nih.gov By incorporating the pyrazole moiety into larger conjugated systems, chemists can design and create new fluorescent probes with tailored optical properties for specific biological imaging applications. nih.gov

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways for Nitro- and Halopyrazoles

The synthesis of nitro- and halopyrazoles has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of pyrazole (B372694) synthesis is trending towards more environmentally benign and sustainable practices. nih.govresearchgate.net This shift involves the use of greener solvents, renewable energy sources like microwave and ultrasonic irradiation, and recyclable catalysts to improve efficiency and reduce environmental impact. nih.govimpactfactor.orgcitedrive.comscispace.commdpi.com

Key strategies in the development of greener synthetic pathways include:

Catalyst-Free and Solvent-Free Reactions: One-pot, multicomponent reactions conducted under solvent-free conditions or in green solvents like water or polyethylene (B3416737) glycol (PEG) are gaining prominence. researchgate.netmdpi.com These methods offer high atom economy, operational simplicity, and reduced waste. researchgate.netresearchgate.net

Use of Recyclable Catalysts: Heterogeneous catalysts and biocatalysts, such as chitosan-based hydrogels, are being explored for their efficiency and reusability, minimizing catalyst waste and cost. mdpi.com

Energy-Efficient Methods: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. impactfactor.orgscispace.comresearchgate.net

Recent advancements in green chemistry are providing pathways to synthesize pyrazole derivatives that are not only efficient but also align with the principles of sustainable development. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

Methodology Catalyst Solvent Energy Source Key Advantages
Multicomponent Reaction Sodium Chloride Aqueous Media Room Temperature Eco-friendly, Cost-effective. researchgate.net
Condensation Reaction Catalyst-Free Acetonitrile Conventional Heating Streamlined process, Avoids metal catalysts. mdpi.com
Ultrasound-Assisted Synthesis Catalyst-Free PEG-400 and Water Ultrasonic Irradiation Rapid, High yields, Environmentally benign. researchgate.net

Exploration of Novel Reactivity Patterns and Selectivities

While the fundamental reactivity of pyrazoles is well-documented, the unique electronic landscape of 3-Chloro-1-nitro-1H-pyrazole—shaped by the electron-withdrawing nitro group and the halogen substituent—presents opportunities to discover novel chemical transformations. Future research will likely focus on exploiting these features to achieve unprecedented reactivity and selectivity.

Areas of emerging interest include:

Regioselective Functionalization: Developing new methods for the selective functionalization of the pyrazole ring is a key objective. For instance, transition-metal-catalyzed C-H activation offers a direct route to introduce aryl groups at specific positions, providing a powerful tool for creating complex pyrazole scaffolds. acs.org

Nucleophilic Substitution Dynamics: The N-nitro group significantly influences the susceptibility of the pyrazole ring to nucleophilic attack. acs.org Detailed mechanistic studies on nucleophilic substitution reactions can uncover new pathways for introducing a wide range of functional groups.

Cycloaddition Reactions: The pyrazole core can participate in various cycloaddition reactions. Investigating the behavior of this compound in [3+2] cycloadditions, for example, could lead to the synthesis of novel fused heterocyclic systems with unique properties. nih.gov

Understanding and controlling the reactivity of substituted nitropyrazoles will be crucial for synthesizing next-generation compounds with tailored properties.

Advanced Computational Modeling for Property Prediction and Mechanistic Insight

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular behavior and properties that are often difficult to obtain through experimental methods alone. eurasianjournals.com For pyrazole derivatives, advanced computational modeling is poised to accelerate discovery and innovation.

Future applications of computational modeling in this field include:

Property Prediction: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict a wide range of molecular properties, including electronic structure, stability, and reactivity. eurasianjournals.commdpi.com This predictive power allows for the in-silico screening of large libraries of virtual compounds, identifying promising candidates for synthesis and testing.

Mechanistic Elucidation: Computational studies can map out detailed reaction mechanisms, identifying transition states and intermediates that govern reaction pathways. rsc.orgnih.govnih.gov This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Structure-Activity Relationship (SAR) Studies: Techniques like 3D-QSAR, molecular docking, and molecular dynamics simulations are used to understand how the structural features of pyrazole derivatives relate to their biological activity. nih.govnih.govsemanticscholar.org This is particularly important in drug discovery for designing potent and selective inhibitors for specific biological targets. nih.govnih.gov

The integration of computational modeling with experimental work creates a synergistic approach that can significantly shorten the development cycle for new materials and therapeutic agents based on the pyrazole scaffold. eurasianjournals.com

Table 2: Applications of Computational Methods in Pyrazole Research

Computational Method Application Key Insights
Density Functional Theory (DFT) Property Prediction, Mechanistic Studies Electronic structure, Reaction energetics, Spectroscopic properties. eurasianjournals.commdpi.com
Molecular Docking Drug Design Binding modes and affinity of pyrazole derivatives to biological targets. nih.govnih.gov
Molecular Dynamics (MD) Simulations Conformational Analysis Dynamic behavior and conformational flexibility of pyrazole molecules. eurasianjournals.com

Integration of this compound into Multifunctional Molecular Designs

The unique combination of a halogen atom, a nitro group, and an aromatic heterocyclic core makes this compound an attractive building block for the construction of multifunctional molecules. lifechemicals.com These are complex molecular systems designed to perform multiple tasks or exhibit a combination of useful properties.

Emerging research avenues in this area include:

Medicinal Chemistry: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. mdpi.comnih.govnih.govbenthamscience.comorientjchem.orgnih.gov Future work will focus on incorporating the 3-chloro-1-nitropyrazole moiety into larger molecules to develop new therapeutic agents with enhanced efficacy, selectivity, or novel mechanisms of action.

Materials Science: Pyrazole derivatives are being investigated for applications in materials science, including the development of polymers, ligands for transition metal catalysis, and supramolecular assemblies. lifechemicals.com The specific substituents on this compound could be leveraged to create materials with tailored electronic, optical, or coordination properties.

Energetic Materials: Nitropyrazoles are a class of energetic materials known for their high density, thermal stability, and detonation performance. mdpi.comnih.govnih.govresearchgate.netnih.govguidechem.comresearchgate.netmdpi.com Research is ongoing to synthesize and characterize new energetic compounds based on the nitropyrazole framework, aiming to achieve an optimal balance of performance and sensitivity.

By strategically functionalizing and integrating this compound into more complex designs, researchers can unlock its full potential to create innovative solutions across a diverse range of scientific and technological fields. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for 3-Chloro-1-nitro-1H-pyrazole?

  • Methodological Answer : Synthesis typically involves cyclocondensation or nitration reactions. For example:
  • Cyclocondensation : Reacting hydrazine derivatives with β-chloronitroalkenes under acidic conditions.
  • Nitration : Introducing a nitro group to a pre-chlorinated pyrazole precursor using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).
    Characterization via FT-IR (e.g., C=N stretch at ~1516 cm⁻¹) and 1H NMR^1 \text{H NMR} (pyrazole proton signals at δ 8.5–9.0 ppm) is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹).
  • 1H/13C NMR^1 \text{H/}^{13} \text{C NMR} : Assigns proton environments (e.g., aromatic protons) and carbon frameworks.
  • Mass Spectrometry : Confirms molecular weight (e.g., EI-MS for fragmentation patterns).
    Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended to resolve structural ambiguities .

Q. How to develop a robust analytical method for quantifying this compound in complex matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) or GC equipped with an OV-17 column. Validate via:
  • Linearity : R² ≥ 0.995 over 0.1–100 µg/mL.
  • Recovery : Spike-and-recovery tests in matrices (e.g., biological samples).
  • LOD/LOQ : Typically ≤ 0.05 µg/mL for sensitive detection .

Advanced Research Questions

Q. How to resolve ambiguities in the crystal structure determination of this compound?

  • Methodological Answer :
  • Refinement : Use SHELXL for high-resolution data, adjusting parameters like displacement ellipsoids and hydrogen bonding.
  • Validation : Check for disorder using PLATON; apply TWIN laws if twinning is detected.
  • Complementary Data : Pair X-ray results with DFT-calculated bond lengths/angles to confirm geometry .

Q. What strategies address contradictory spectroscopic and computational data for nitro-group positioning?

  • Methodological Answer :
  • Dynamic NMR : Probe temperature-dependent shifts to assess rotational barriers of the nitro group.
  • SC-XRD : Resolve positional disorder via high-resolution datasets (R-factor < 5%).
  • Theoretical Calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental data .

Q. How to design derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to improve stability.
  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., carbonic anhydrase isoforms).
  • Synthetic Routes : Employ Suzuki coupling or Ullmann reactions for regioselective functionalization .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns of this compound?

  • Methodological Answer :
  • Isotopic Clusters : Account for 35Cl/37Cl^{35} \text{Cl}/^{37} \text{Cl} (3:1 ratio) and 14N/15N^{14} \text{N}/^{15} \text{N} in high-resolution MS.
  • Fragmentation Pathways : Use MS/MS to distinguish between NO₂ loss (m/z –46) and Cl elimination (m/z –35.5).
  • Comparative Analysis : Reference fragmentation libraries for nitroaromatic compounds .

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